Physicochemical Profile vs. Glemanserin
The target compound exhibits a molecular weight of 219 g/mol and a cLogP of 1.84, whereas Glemanserin (MDL 11,939), its α‑phenyl substituted analog, has a molecular weight of 295 g/mol and a cLogP of 3.67 [1]. This represents a 35% increase in molecular weight and a ΔcLogP of 1.83 units, which substantially reduces aqueous solubility and increases lipophilicity in the analog.
| Evidence Dimension | Molecular Weight and Calculated LogP (cLogP) |
|---|---|
| Target Compound Data | MW = 219 g/mol; cLogP = 1.84 |
| Comparator Or Baseline | Glemanserin (MDL 11,939, CAS 107703-78-6): MW = 295 g/mol; cLogP = 3.67 |
| Quantified Difference | ΔMW = +76 g/mol (+35%); ΔcLogP = +1.83 units |
| Conditions | Calculated properties; Hit2Lead and Probes & Drugs databases |
Why This Matters
This difference quantifies why the target compound is a more synthetically accessible and hydrophilic intermediate for early-stage medicinal chemistry, while Glemanserin is a late-stage lead optimized for receptor binding.
- [1] Probes & Drugs. (2025). PD021894: Glemanserin (MDL11939). Probes & Drugs Portal. View Source
